molecular formula C14H17NO B1441729 (Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine CAS No. 1184638-70-7

(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine

Cat. No.: B1441729
CAS No.: 1184638-70-7
M. Wt: 215.29 g/mol
InChI Key: XCOFEAMZTYGFGF-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine is an organic compound with the molecular formula C14H17NO It consists of a furan ring attached to a methyl group, which is further connected to a 2-(4-methylphenyl)ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine typically involves the reaction of furan-2-carbaldehyde with 2-(4-methylphenyl)ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is performed in a suitable solvent like methanol or ethanol at room temperature, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and the aromatic amine moiety can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    (Furan-2-ylmethyl)[2-(4-methoxyphenyl)ethyl]amine: Similar structure but with a methoxy group instead of a methyl group.

    (Furan-2-ylmethyl)[2-(4-chlorophenyl)ethyl]amine: Similar structure but with a chlorine atom instead of a methyl group.

    (Furan-2-ylmethyl)[2-(4-nitrophenyl)ethyl]amine: Similar structure but with a nitro group instead of a methyl group.

Uniqueness

(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. The combination of the furan ring with the 2-(4-methylphenyl)ethylamine moiety enhances its potential for diverse chemical reactions and biological activities .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-12-4-6-13(7-5-12)8-9-15-11-14-3-2-10-16-14/h2-7,10,15H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOFEAMZTYGFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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